1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl-
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Overview
Description
1,3,8-Triazaspiro(45)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and dimethylamino groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the benzoyl moiety may facilitate its penetration into biological membranes. The spiro structure provides stability and rigidity, which can be crucial for maintaining the compound’s activity in various environments.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one dihydrochloride: This compound shares the spirocyclic core but lacks the benzoyl and dimethylamino groups, resulting in different chemical properties and applications.
1,3,8-Triazaspiro(4.5)decane-2,4-dione: Another related compound with a similar core structure but different functional groups, leading to distinct reactivity and uses.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-(dimethylamino)benzoyl)propyl)-1-phenyl- is unique due to its combination of the spirocyclic core, benzoyl moiety, and dimethylamino group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
102395-57-3 |
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Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-[4-[4-(dimethylamino)phenyl]-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H32N4O2/c1-27(2)21-12-10-20(11-13-21)23(30)9-6-16-28-17-14-25(15-18-28)24(31)26-19-29(25)22-7-4-3-5-8-22/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,26,31) |
InChI Key |
ANJCAQHRFDMAEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCN2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Origin of Product |
United States |
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